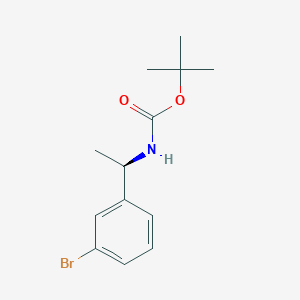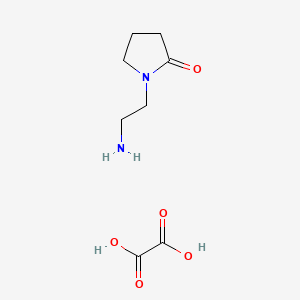
2-(4-aminopiperidin-1-yl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-aminopiperidin-1-yl)isonicotinic acid is a synthetic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. This compound belongs to the class of pyridine carboxylic acids and has gained importance in scientific research due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve the use of ethanol, triethylamine, and heating at 55°C for 10 minutes to 3 hours . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-(4-aminopiperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include ethanol, triethylamine, and heating at specific temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-aminopiperidin-1-yl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential therapeutic effects, including its role in inhibiting the proliferation of cancer cells.
Medicine: It has been investigated for its potential use in drug development and as a clinical agent against various types of cancer.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G1/G0 phase . Additionally, it can induce apoptosis in cancer cells through the mitochondrial-induced pathway, involving the release of cytochrome c and activation of caspase systems .
Comparison with Similar Compounds
2-(4-aminopiperidin-1-yl)isonicotinic acid can be compared with other similar compounds, such as:
2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid: This compound has a similar structure but differs in the position of the amino group.
Piperidine derivatives: These compounds share the piperidine moiety and have been studied for their pharmacological applications.
The uniqueness of this compound lies in its specific chemical structure and its potential therapeutic applications, particularly in cancer research .
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYBPMDIWWPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)


![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)


![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)




